molecular formula C11H12BrN3 B2467773 1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1152526-82-3

1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B2467773
CAS No.: 1152526-82-3
M. Wt: 266.142
InChI Key: ZQKIUQGEEYZIFC-UHFFFAOYSA-N
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Description

The compound “1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The bromobenzyl group suggests the presence of a benzene ring with a bromine atom and a methyl group attached to it .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, bromination, and condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Bromobenzyl compounds are typically colorless liquids with a sharp, pungent odor .

Safety and Hazards

Bromobenzyl compounds can be hazardous. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future directions for research on this compound could include exploring its potential applications in medicine, particularly as an anticancer agent . Additionally, its reactivity and potential uses in organic synthesis could be further investigated.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]-4-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-8-6-14-15(11(8)13)7-9-3-2-4-10(12)5-9/h2-6H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKIUQGEEYZIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC2=CC(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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